molecular formula C8H14O2 B2934414 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid CAS No. 1346641-21-1

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid

Cat. No.: B2934414
CAS No.: 1346641-21-1
M. Wt: 142.198
InChI Key: GOABMQWDEIMBRL-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₂ It is a cyclopropane derivative with a carboxylic acid functional group and an isobutyl substituent

Scientific Research Applications

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent, followed by functional group transformations to introduce the carboxylic acid moiety. For example, the reaction of 2-methylpropylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis, can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. Catalysts such as rhodium or copper complexes may be employed to enhance the efficiency of the cyclopropanation step. Subsequent purification steps, including distillation and recrystallization, ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or carbonyl compounds.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or halides under appropriate conditions.

Major Products:

    Oxidation: Carboxylates, carbonyl compounds.

    Reduction: Alcohols, aldehydes.

    Substitution: Functionalized cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropane ring’s strained structure may also influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the isobutyl substituent, resulting in different chemical and biological properties.

    1-(2-Methylpropyl)cyclopropane: Lacks the carboxylic acid group, affecting its reactivity and applications.

    Isobutyric acid: Lacks the cyclopropane ring, leading to different structural and functional characteristics.

Uniqueness: 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the isobutyl substituent, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylpropyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOABMQWDEIMBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346641-21-1
Record name 1-(2-methylpropyl)cyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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